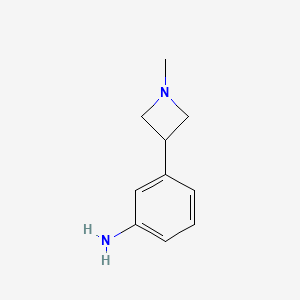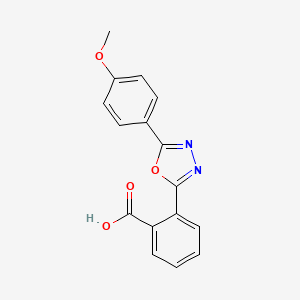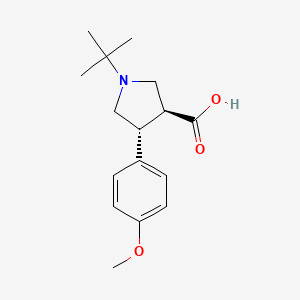
4-Methyl-5-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-5-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde is a heterocyclic compound that features a pyrrole ring substituted with a methyl group at the 4-position and a pyridin-3-yl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde typically involves the condensation of pyridine-3-carbaldehyde with a suitable pyrrole precursor. One common method is the Vilsmeier-Haack reaction, which uses DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to form the formyl group on the pyrrole ring. The reaction conditions generally involve heating the reactants under reflux for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Halogenation using bromine (Br2) in acetic acid or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 4-Methyl-5-(pyridin-3-yl)-1H-pyrrole-3-carboxylic acid.
Reduction: 4-Methyl-5-(pyridin-3-yl)-1H-pyrrole-3-methanol.
Substitution: Various halogenated or nitrated derivatives of the pyrrole ring.
Scientific Research Applications
4-Methyl-5-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-5-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The pyrrole and pyridine rings can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-5-(pyridin-2-yl)-1H-pyrrole-3-carbaldehyde: Similar structure but with the pyridine ring at the 2-position.
4-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carbaldehyde: Similar structure but with the pyridine ring at the 4-position.
4-Methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carbaldehyde: Similar structure but with a pyrazole ring instead of a pyrrole ring.
Uniqueness
4-Methyl-5-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde is unique due to the specific positioning of the pyridine ring, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H10N2O |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
4-methyl-5-pyridin-3-yl-1H-pyrrole-3-carbaldehyde |
InChI |
InChI=1S/C11H10N2O/c1-8-10(7-14)6-13-11(8)9-3-2-4-12-5-9/h2-7,13H,1H3 |
InChI Key |
UREORENIDIBKNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC=C1C=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


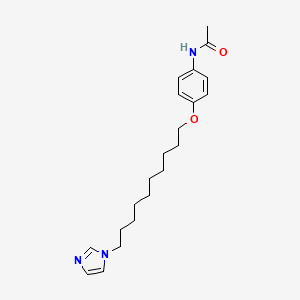
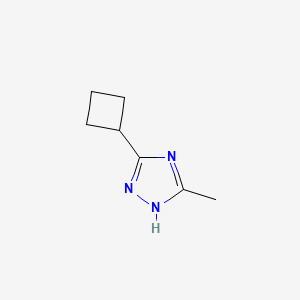
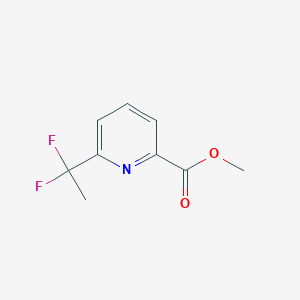
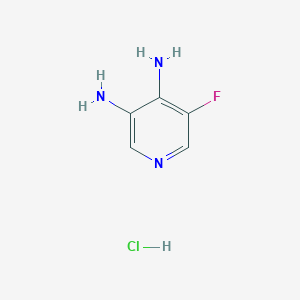

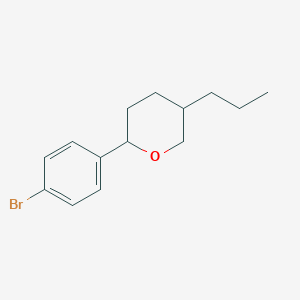

![2-hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]-4-oxodecanamide](/img/structure/B12943186.png)
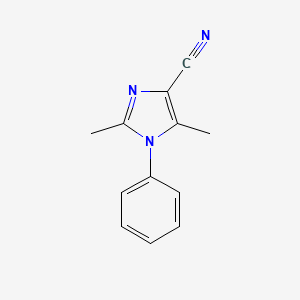
![7-Isopropyl-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12943189.png)
